molecular formula C15H18Cl2N6O B11537022 6-chloro-N-(4-chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11537022
M. Wt: 369.2 g/mol
InChI Key: IIXJSFLRPLRXJG-UHFFFAOYSA-N
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Description

6-Chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and an amine. Cyanuric chloride reacts with aniline to form 2,4-dichloro-6-phenyl-1,3,5-triazine.

    Substitution Reactions: The chloro groups on the triazine ring are substituted with the desired functional groups. In this case, one of the chloro groups is replaced with a 4-chlorophenyl group, and the other is replaced with a 2-(morpholin-4-yl)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups on the triazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted triazine derivatives.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Hydrolysis Products: Amines and other hydrolyzed derivatives.

Scientific Research Applications

6-Chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine: A similar compound with a pyrimidine ring instead of a triazine ring.

    4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol: Another compound with similar functional groups but different core structure.

Uniqueness

6-Chloro-N2-(4-chlorophenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of chloro, phenyl, and morpholine groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18Cl2N6O

Molecular Weight

369.2 g/mol

IUPAC Name

6-chloro-2-N-(4-chlorophenyl)-4-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H18Cl2N6O/c16-11-1-3-12(4-2-11)19-15-21-13(17)20-14(22-15)18-5-6-23-7-9-24-10-8-23/h1-4H,5-10H2,(H2,18,19,20,21,22)

InChI Key

IIXJSFLRPLRXJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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